molecular formula C9H13F3N2O4 B2999955 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid CAS No. 2137773-84-1

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid

Cat. No.: B2999955
CAS No.: 2137773-84-1
M. Wt: 270.208
InChI Key: SSOLHUUUKZNMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid is a chemical compound with the molecular formula C9H13F3N2O4 and a molecular weight of 270.21 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane core and a trifluoroacetate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with trifluoroacetic acid under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid stands out due to its unique spirocyclic structure and the presence of a trifluoroacetate group. Similar compounds include:

Properties

IUPAC Name

5-hydroxy-2,7-diazaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLHUUUKZNMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CC(=O)N1)CNC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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